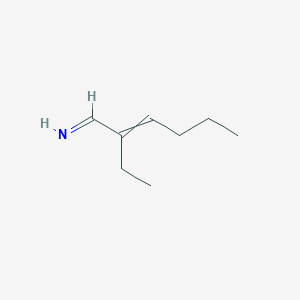![molecular formula C8H7N5O B14383939 2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde CAS No. 88553-25-7](/img/structure/B14383939.png)
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is known for its role as a precursor in the synthesis of various bioactive molecules, particularly those targeting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to introduce the amino groups and form the desired pyrido[3,2-d]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: 2,4-Diaminopyrido[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: 2,4-Diaminopyrido[3,2-d]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Mecanismo De Acción
The primary mechanism of action for compounds derived from 2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting DHFR, these compounds can effectively halt DNA synthesis and cell proliferation, making them useful in the treatment of cancer and bacterial infections .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines: These compounds also target DHFR and have been studied for their antiproliferative and antimicrobial activities.
6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues: These analogues have been designed to overcome drug resistance and exhibit potent biological activities.
Uniqueness
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde is unique due to its specific structure, which allows for versatile chemical modifications and the potential to develop a wide range of bioactive derivatives. Its ability to inhibit DHFR with high specificity makes it a valuable scaffold in medicinal chemistry .
Propiedades
Número CAS |
88553-25-7 |
|---|---|
Fórmula molecular |
C8H7N5O |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H7N5O/c9-7-6-5(12-8(10)13-7)2-1-4(3-14)11-6/h1-3H,(H4,9,10,12,13) |
Clave InChI |
VUPAGIQIPGRNOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=NC(=N2)N)N)N=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)



![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)

![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)


